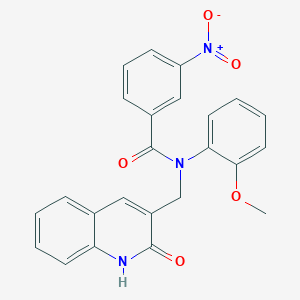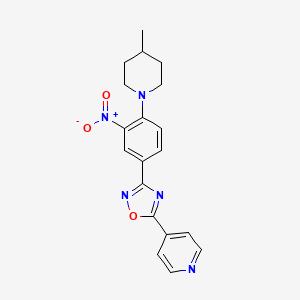
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as MPO or MPOD and is a heterocyclic organic compound with the molecular formula C20H22N6O3.
作用機序
The mechanism of action of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its ability to bind to specific targets within cells. In the case of metal ion detection, the compound binds to copper ions, resulting in a change in its fluorescence properties. In the case of photodynamic therapy, the compound is taken up by cancer cells and activated by visible light, resulting in the generation of reactive oxygen species that cause cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for use in various biomedical applications. The compound has also been shown to exhibit good bioavailability and pharmacokinetic properties, making it suitable for use in vivo.
実験室実験の利点と制限
One of the primary advantages of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards specific targets, making it a useful tool for various lab experiments. However, one of the limitations is the lack of understanding of its long-term effects on living organisms, which requires further research.
将来の方向性
There are several future directions for research on 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole. One area of research involves the development of more efficient synthesis methods for the compound. Another area of research involves the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, further research is needed to understand the long-term effects of the compound on living organisms and its potential applications in various biomedical fields, including drug delivery and imaging.
合成法
The synthesis of 3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-(4-methylpiperidin-1-yl)-3-nitrobenzaldehyde with 4-pyridylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the oxadiazole ring. The compound can be further purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
3-(4-(4-methylpiperidin-1-yl)-3-nitrophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole has shown potential applications in various scientific fields. One of the primary areas of research involves its use as a fluorescent probe for the detection of metal ions. The compound exhibits high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological samples.
Another area of research involves the use of this compound as a photosensitizer in photodynamic therapy. The compound has been shown to exhibit significant phototoxicity towards cancer cells under visible light irradiation, making it a promising candidate for the treatment of various cancers.
特性
IUPAC Name |
3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-6-10-23(11-7-13)16-3-2-15(12-17(16)24(25)26)18-21-19(27-22-18)14-4-8-20-9-5-14/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOUAJCTKUMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

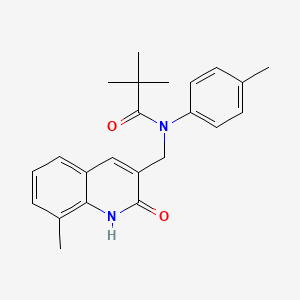
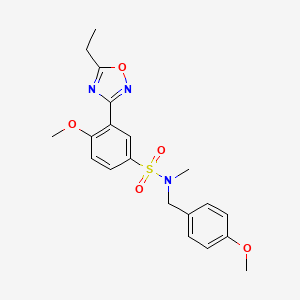
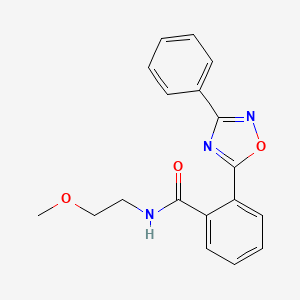

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)




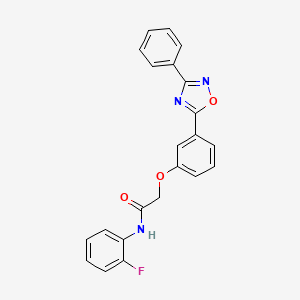
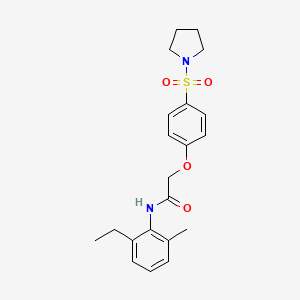
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)
